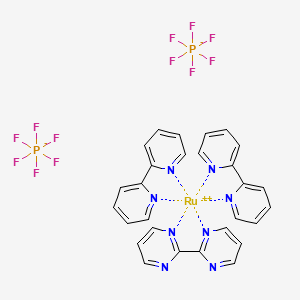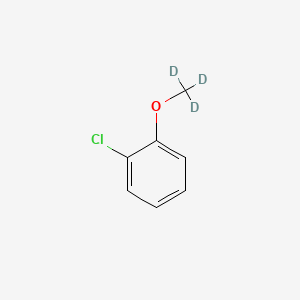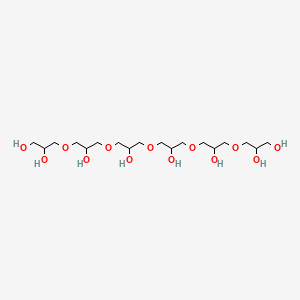
(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (E)-5,5’-(eten-1,2-diil)diisoftálico es un compuesto orgánico caracterizado por la presencia de dos grupos ácido isoftálico unidos por un enlace eten-1,2-diil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (E)-5,5’-(eten-1,2-diil)diisoftálico normalmente implica la reacción de derivados del ácido isoftálico con precursores eten-1,2-diil en condiciones específicas. Un método común incluye el uso de una reacción de acoplamiento catalizada por paladio, donde los derivados del ácido isoftálico reaccionan con compuestos eten-1,2-diil en presencia de un catalizador de paladio y una base adecuada. La reacción se lleva a cabo bajo una atmósfera inerte, típicamente a temperaturas elevadas, para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial del ácido (E)-5,5’-(eten-1,2-diil)diisoftálico puede implicar reacciones de acoplamiento catalizadas por paladio a gran escala, optimizadas para obtener mayores rendimientos y pureza. El proceso incluye el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la eficiencia. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (E)-5,5’-(eten-1,2-diil)diisoftálico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el enlace eten-1,2-diil en un enlace etano-1,2-diil.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración, la sulfonación y la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila suelen requerir ácidos o bases fuertes, como el ácido sulfúrico para la sulfonación o el ácido nítrico para la nitración.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados etano-1,2-diil.
Sustitución: Derivados del ácido isoftálico nitrados, sulfonados o halogenados.
Aplicaciones Científicas De Investigación
El ácido (E)-5,5’-(eten-1,2-diil)diisoftálico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Investigado por su potencial como ligando en la química de coordinación y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos y como precursor de compuestos farmacéuticos.
Industria: Utilizado en la producción de materiales de alto rendimiento, como polímeros y resinas, debido a su rigidez estructural y estabilidad.
Mecanismo De Acción
El mecanismo de acción del ácido (E)-5,5’-(eten-1,2-diil)diisoftálico implica su interacción con objetivos moleculares específicos, dependiendo de su aplicación. En la química de coordinación, el compuesto actúa como ligando, uniéndose a iones metálicos y formando complejos estables. En los sistemas biológicos, puede interactuar con proteínas o enzimas, influyendo en su actividad y función. El enlace eten-1,2-diil proporciona flexibilidad estructural, permitiendo que el compuesto adopte diversas conformaciones e interactúe con diferentes objetivos.
Comparación Con Compuestos Similares
El ácido (E)-5,5’-(eten-1,2-diil)diisoftálico se puede comparar con otros compuestos similares, como:
(E)-5,5’-(eten-1,2-diil)bis(1H-tetrazol-1-ol): Este compuesto tiene un enlace eten-1,2-diil similar, pero contiene anillos de tetrazol en lugar de grupos de ácido isoftálico.
Derivados eten-1,2-diil: Otros compuestos que contienen el grupo eten-1,2-diil, como el vinilen, tienen diferentes propiedades y usos, lo que destaca las características únicas del ácido (E)-5,5’-(eten-1,2-diil)diisoftálico.
Propiedades
Fórmula molecular |
C18H12O8 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/b2-1+ |
Clave InChI |
VVBXPIRCGICDRY-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)/C=C/C2=CC(=CC(=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)





![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
